(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol
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Overview
Description
(1S)-1-(2-Bromo-4-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: The reduction of the corresponding ketone to the alcohol can be performed using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the corresponding alkane using hydrogenation with a palladium catalyst.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: (1S)-1-(2-bromo-4-fluorophenyl)ethanone.
Reduction: (1S)-1-(2-bromo-4-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.
Industry:
Materials Science:
Agrochemicals: May be used in the synthesis of agrochemical products.
Mechanism of Action
The mechanism by which (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards its molecular targets, potentially affecting pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(2-bromo-4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1S)-1-(2-bromo-4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness:
Halogen Effects: The combination of bromine and fluorine atoms in (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol provides unique electronic and steric properties, influencing its reactivity and interactions.
Biological Activity: The specific arrangement of halogens can affect the compound’s biological activity, making it distinct from its analogs.
Properties
CAS No. |
290331-08-7 |
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Molecular Formula |
C8H8BrFO |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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